(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate
CAS No.:
Cat. No.: VC16255195
Molecular Formula: C24H36O8
Molecular Weight: 452.5 g/mol
* For research use only. Not for human or veterinary use.
![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate -](/images/structure/VC16255195.png)
Specification
Molecular Formula | C24H36O8 |
---|---|
Molecular Weight | 452.5 g/mol |
IUPAC Name | (5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate |
Standard InChI | InChI=1S/C24H36O8/c1-9-21(6)12-16(28)24(29)22(7)15(27)10-11-20(4,5)18(22)17(30-13(2)25)19(31-14(3)26)23(24,8)32-21/h9,15,17-19,27,29H,1,10-12H2,2-8H3 |
Standard InChI Key | ZSBZMJGJWOYRBW-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)O)(C)C |
Introduction
Structural Elucidation and Molecular Framework
The target compound belongs to the benzochromen family, a class of oxygen-containing heterocycles renowned for their fused benzene and chromene rings. The benzo[f]chromen core distinguishes itself through the fusion of a benzene ring (position f) with a chromen moiety, creating a bicyclic system that serves as the scaffold for further functionalization . Key structural attributes include:
-
Core Structure: The hexahydro-2H-benzo[f]chromen system incorporates a partially saturated chromen ring, reducing aromaticity and introducing conformational flexibility. The saturation at positions 5,6,6a,8,9,10 suggests a chair-like or boat-like conformation for the cyclohexene moiety, which may influence stereoelectronic interactions .
-
Substituents:
-
Acetyloxy Groups: Positioned at C5 and C6, these groups introduce ester functionalities, enhancing lipophilicity and potential metabolic stability .
-
Ethenyl Group: The C3 ethenyl substituent offers a site for further chemical modification, such as polymerization or cross-coupling reactions.
-
Hydroxyl Groups: The C10 and C10b hydroxyl groups contribute to hydrogen-bonding capabilities, potentially mediating interactions with biological targets .
-
Methyl Groups: Pentamethyl substituents at C3, C4a, C7, C7, and C10a impose steric hindrance, affecting both synthetic accessibility and molecular packing .
-
A hypothetical stereochemical analysis, based on analogous chromen derivatives , suggests that the relative configurations of the hydroxyl and methyl groups may dictate diastereomer formation. For instance, the C10b hydroxyl group likely adopts an axial orientation to minimize steric clash with neighboring substituents.
Synthetic Methodologies and Challenges
The synthesis of such a highly functionalized benzochromen derivative demands a multi-step approach, often involving cyclization, acetylation, and selective oxidation. While no direct synthesis of the target compound is reported, analogous routes from the literature provide a framework for hypothetical pathways :
Core Formation via Cyclocondensation
The benzo[f]chromen core may be constructed through a domino Michael/Michael/hemiacetalization reaction, as demonstrated in the synthesis of hexahydro-6H-benzo[c]chromen-6-ones . For example, trans-2-hydroxy-β-nitrostyrenes could react with α,β-unsaturated aldehydes under organocatalytic conditions to form the bicyclic framework. The use of modularly designed organocatalysts (MDOs) self-assembled from amino acid and cinchona alkaloid derivatives might enable stereocontrol, yielding the desired diastereomer with >99% enantiomeric excess .
Functionalization Strategies
-
Acetylation: Hydroxyl groups at C5 and C6 could be acetylated using acetic anhydride in the presence of a base (e.g., pyridine), a method commonly employed in coumarin chemistry .
-
Ethenylation: Introduction of the C3 ethenyl group might involve a Wittig reaction between a benzochromen-derived aldehyde and an appropriate ylide.
-
Methylation: Sequential alkylation using methyl iodide or dimethyl sulfate could install the pentamethyl substituents, though regioselectivity must be carefully controlled to avoid over-alkylation .
Challenges in Synthesis
-
Steric Hindrance: The dense substitution pattern complicates reagent access to reactive sites, necessitating bulky catalysts or high-pressure conditions.
-
Stereochemical Control: Achieving the correct relative configurations at C10b and C4a requires chiral auxiliaries or asymmetric catalysis, as seen in diastereodivergent syntheses .
Spectroscopic Characterization
Hypothetical spectroscopic data for the compound can be inferred from related benzochromen derivatives :
Technique | Key Signals | Inference |
---|---|---|
IR | 1740 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 3400 cm⁻¹ (O-H stretch) | Confirms acetyloxy, ketone, and hydroxyl functionalities. |
¹H NMR | δ 1.2–1.5 (m, 15H, methyl groups), δ 5.1 (d, J=10 Hz, ethenyl CH₂), δ 6.3 (s, aromatic H) | Indicates methyl substituents, ethenyl protons, and aromatic protons. |
¹³C NMR | δ 170–175 (ester C=O), δ 200 (ketone C=O), δ 115–130 (aromatic and ethenyl C) | Validates carbonyl groups and unsaturated carbon centers. |
MS | [M+H]⁺ m/z 530.3 (calculated for C₂₈H₃₄O₈) | Matches molecular formula and fragmentation pattern of acetyloxy groups. |
Biological Activities and Hypothesized Applications
Though direct pharmacological data for the compound are unavailable, related benzochromens exhibit notable bioactivities:
-
Antibacterial Effects: 2-(Heteroaryl)-3H-benzo[f]chromen-3-ones demonstrate inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely through interference with cell wall synthesis . The acetyloxy groups in the target compound may enhance membrane permeability, potentiating similar effects.
-
Efflux Pump Inhibition: Benzochromen derivatives have been identified as NorA efflux pump inhibitors in S. aureus, reversing resistance to ciprofloxacin . The ethenyl and hydroxyl groups could mediate interactions with pump proteins, disrupting antibiotic efflux.
-
Antioxidant Potential: The phenolic hydroxyl groups may scavenge free radicals, a property observed in structurally related coumarins .
Comparative Analysis with Related Compounds
The target compound’s structural complexity places it within a niche subclass of benzochromens. Key comparisons include:
Future Perspectives
Advancements in the following areas could unlock the compound’s potential:
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts or transition-metal complexes to access single diastereomers .
-
Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize antibacterial or efflux pump inhibitory activity .
-
In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles to assess therapeutic viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume